2,6-Dimethylbenzoyl chloride is an aromatic acyl chloride with the chemical formula C₉H₉ClO. It is characterized by a benzene ring substituted with two methyl groups at the 2 and 6 positions and a carbonyl chloride functional group. The compound has a CAS Registry Number of 21900-37-8 and is known for its reactivity due to the presence of the acyl chloride functional group, which makes it an effective acylating agent in various
This compound is primarily involved in electrophilic aromatic substitution reactions. The chlorine atom in 2,6-dimethylbenzoyl chloride can be substituted by various nucleophiles. Key reactions include:
While specific biological activities of 2,6-dimethylbenzoyl chloride are not extensively documented, compounds containing acyl chlorides often exhibit antimicrobial properties. Additionally, they can act as intermediates in the synthesis of pharmaceuticals and agrochemicals. The reactivity of this compound suggests potential applications in drug design where acylation is a necessary step.
The synthesis of 2,6-dimethylbenzoyl chloride can be achieved through several methods:
2,6-Dimethylbenzoyl chloride finds applications in various fields:
Interaction studies involving 2,6-dimethylbenzoyl chloride typically focus on its reactivity with nucleophiles and other electrophiles. Research indicates that its solvolysis rates vary depending on solvent polarity and nucleophile strength. For instance, studies have shown that it undergoes solvolysis through an SN1 mechanism when dissolved in polar solvents like ethanol and acetone .
Several compounds share structural similarities with 2,6-dimethylbenzoyl chloride. Here are some notable comparisons:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Methylbenzoyl Chloride | One methyl group on benzene | Less sterically hindered than 2,6-dimethylbenzoyl chloride |
4-Methylbenzoyl Chloride | One methyl group at para position | Different substitution pattern affects reactivity |
Benzoyl Chloride | No additional methyl groups | Simpler structure; more reactive due to lack of steric hindrance |
2,4-Dimethylbenzoyl Chloride | Two methyl groups at different positions | May exhibit different solvolysis rates compared to 2,6-isomer |
The uniqueness of 2,6-dimethylbenzoyl chloride lies in its specific substitution pattern that influences its reactivity and application potential compared to other benzoyl chlorides.
Corrosive